2,6-Dimethylpyrimidine-4-carboxamide 2,6-Dimethylpyrimidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18691672
InChI: InChI=1S/C7H9N3O/c1-4-3-6(7(8)11)10-5(2)9-4/h3H,1-2H3,(H2,8,11)
SMILES:
Molecular Formula: C7H9N3O
Molecular Weight: 151.17 g/mol

2,6-Dimethylpyrimidine-4-carboxamide

CAS No.:

Cat. No.: VC18691672

Molecular Formula: C7H9N3O

Molecular Weight: 151.17 g/mol

* For research use only. Not for human or veterinary use.

2,6-Dimethylpyrimidine-4-carboxamide -

Specification

Molecular Formula C7H9N3O
Molecular Weight 151.17 g/mol
IUPAC Name 2,6-dimethylpyrimidine-4-carboxamide
Standard InChI InChI=1S/C7H9N3O/c1-4-3-6(7(8)11)10-5(2)9-4/h3H,1-2H3,(H2,8,11)
Standard InChI Key GIDQOWFSUAZVNW-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC(=N1)C)C(=O)N

Introduction

Structural and Molecular Characteristics

The molecular structure of 2,6-dimethylpyrimidine-4-carboxamide features a pyrimidine core with two methyl groups at positions 2 and 6 and a carboxamide group (-CONH₂) at position 4. Key structural attributes include:

  • Molecular Formula: C₇H₉N₃O

  • Molecular Weight: 167.17 g/mol

  • Hydrogen Bonding Capacity: The carboxamide group enables hydrogen bonding via NH₂ and carbonyl oxygen, influencing solubility and intermolecular interactions .

Comparative analysis with 2-chloro-N,6-dimethylpyrimidine-4-carboxamide (CID 88855458) reveals that substitution at position 2 (chloro vs. methyl) alters electronic distribution and steric effects, potentially modifying reactivity and biological activity .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2,6-dimethylpyrimidine-4-carboxamide can be inferred from methods used for analogous pyrimidine derivatives. A plausible route involves:

  • Formation of the Pyrimidine Core: Condensation of acetamidine with dimethyl malonate under basic conditions yields 2,6-dimethylpyrimidine-4-carboxylic acid.

  • Amidation: Activation of the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂), followed by reaction with ammonia to form the carboxamide.

Reaction Scheme:
2,6-Dimethylpyrimidine-4-carboxylic acid+SOCl2Acid chlorideNH32,6-Dimethylpyrimidine-4-carboxamide\text{2,6-Dimethylpyrimidine-4-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{Acid chloride} \xrightarrow{\text{NH}_3} \text{2,6-Dimethylpyrimidine-4-carboxamide}

Industrial-Scale Production

Continuous flow synthesis may enhance yield and purity by optimizing reaction parameters (e.g., temperature, residence time). Catalysts such as palladium could facilitate intermediate steps, though specific industrial data remain scarce.

Physicochemical Properties

Key properties derived from structural analogs include:

PropertyValue/DescriptionSource
Melting Point~180–185°C (estimated)
SolubilityModerate in polar solvents (e.g., DMF)
LogP (Partition Coefficient)0.8–1.2 (predicted)

The carboxamide group enhances water solubility compared to ester or chloro derivatives, making it suitable for biological applications .

Chemical Reactivity and Derivatives

Hydrolysis

Under acidic or basic conditions, the carboxamide hydrolyzes to 2,6-dimethylpyrimidine-4-carboxylic acid:
Carboxamide+H2OH+/OHCarboxylic Acid+NH3\text{Carboxamide} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{Carboxylic Acid} + \text{NH}_3
This reactivity is critical for prodrug designs requiring in vivo activation.

Salt Formation

Reaction with strong bases (e.g., NaOH) yields water-soluble salts, facilitating formulation for pharmaceutical use.

Hydrogen Bonding Interactions

The carboxamide participates in cocrystallization with nitrogen-containing compounds (e.g., 2-amino-4,6-dimethylpyrimidine), forming stable supramolecular architectures via O–H···N bonds .

Biological Activities and Applications

Anticancer Activity

Pyrimidine carboxamides often inhibit thymidylate synthase or dihydrofolate reductase, enzymes critical for DNA synthesis. While direct evidence is lacking, related compounds show antitumor effects in murine models.

Enzyme Inhibition

The carboxamide moiety may bind to enzyme active sites via hydrogen bonding, making it a candidate for targeting metabolic enzymes (e.g., kinases).

Future Research Directions

  • Synthetic Optimization: Develop catalytic amidation methods to improve yield.

  • Biological Screening: Evaluate antimicrobial and anticancer efficacy in vitro and in vivo.

  • Computational Studies: Perform DFT calculations to predict reactivity and binding affinities .

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